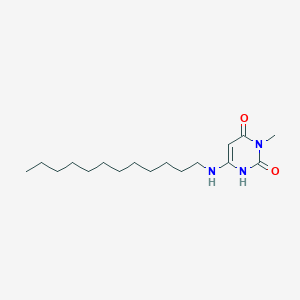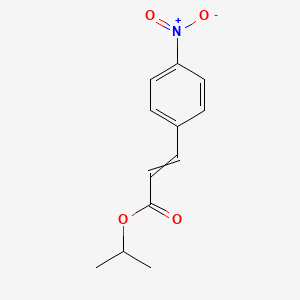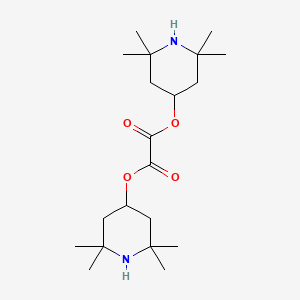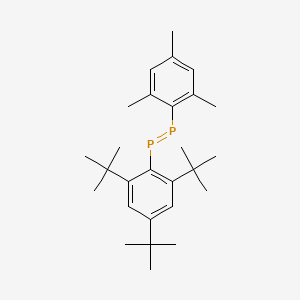
Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene is an organophosphorus compound with the molecular formula C27H40P2 and a molecular weight of 426.5540 . This compound is notable for its phosphorus-phosphorus double bond (P=P), which is stabilized by the steric hindrance provided by the mesityl and 2,4,6-tri-tert-butylphenyl groups .
Méthodes De Préparation
The synthesis of Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphonous dichloride with magnesium in a Grignard-type reaction . This method is effective due to the steric protection provided by the bulky substituents, which stabilize the otherwise reactive P=P bond
Analyse Des Réactions Chimiques
Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene undergoes various chemical reactions, including photoirradiation, which leads to the formation of 1,2-bis(2,4,6-tri-tert-butylphenyl)diphosphene via a cyclotetraphosphane intermediate . The compound can also participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are not extensively detailed in the literature .
Applications De Recherche Scientifique
Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene has several scientific research applications, particularly in the field of organophosphorus chemistry. It is used to study the properties and reactivity of low-coordinate phosphorus compounds, which are of interest due to their unique bonding and electronic characteristics . Additionally, this compound serves as a model for understanding the behavior of P=P bonds in various chemical environments .
Mécanisme D'action
The mechanism of action for Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene involves the stabilization of the P=P bond by the steric hindrance provided by the mesityl and 2,4,6-tri-tert-butylphenyl groups . This stabilization allows the compound to maintain its double-bond character, which is crucial for its reactivity and applications in research .
Comparaison Avec Des Composés Similaires
Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene is unique among organophosphorus compounds due to its combination of steric protection and the presence of a P=P bond. Similar compounds include bis(2,4,6-tri-tert-butylphenyl)diphosphene, which also features a P=P bond stabilized by bulky substituents . Other related compounds include 1-phosphaethene, 1,3-diphosphaallene, and 3,4-diphosphinidenecyclobutene, all of which exhibit unique bonding and electronic properties due to their low-coordinate phosphorus atoms .
Propriétés
Numéro CAS |
85028-86-0 |
|---|---|
Formule moléculaire |
C27H40P2 |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
(2,4,6-tritert-butylphenyl)-(2,4,6-trimethylphenyl)phosphanylidenephosphane |
InChI |
InChI=1S/C27H40P2/c1-17-13-18(2)23(19(3)14-17)28-29-24-21(26(7,8)9)15-20(25(4,5)6)16-22(24)27(10,11)12/h13-16H,1-12H3 |
Clé InChI |
KDQLINDARPDOEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)P=PC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



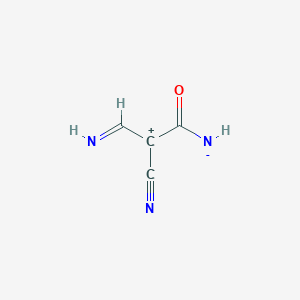
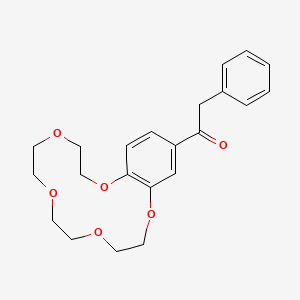
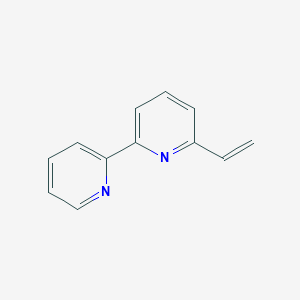
![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
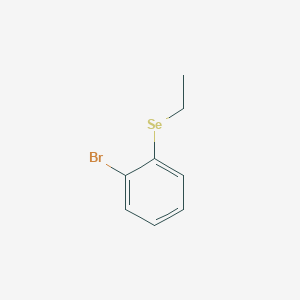
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)

